molecular formula C15H12N2O3 B3017700 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1545364-61-1

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3017700
CAS No.: 1545364-61-1
M. Wt: 268.272
InChI Key: FHFVRYFRSXAKKZ-UHFFFAOYSA-N
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Description

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.272. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • A study by Bassyouni et al. (2012) synthesized derivatives of benzo[d]imidazole, including compounds similar to 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, and evaluated their antioxidant and antimicrobial activities. The compounds showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, highlighting their potential as antimicrobial agents (Bassyouni et al., 2012).

Synthesis and Transformation Studies

  • Research by Zav’yalov and Dorofeeva (1979) involved the synthesis of 2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazole derivatives, demonstrating the versatility and chemical reactivity of the core structure in synthesizing various derivatives (Zav’yalov & Dorofeeva, 1979).

Luminescent and Magnetic Properties

  • A 2020 study by Du et al. explored lanthanide complexes supported by benzimidazole carboxylic acid ligands, focusing on their luminescent and magnetic properties. This research suggests potential applications in materials science and photonics (Du et al., 2020).

Coordination Polymers and Sensing Properties

  • Liu et al. (2018) utilized 1H-imidazol-4-yl-containing ligands in constructing metal–organic frameworks (MOFs). This study highlights the structural diversity and potential sensing applications of these frameworks, indicating their relevance in the development of advanced materials (Liu et al., 2018).

Corrosion Inhibition

  • In a study on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, Ammal et al. (2018) demonstrated the effectiveness of these compounds in protecting mild steel in acidic environments. This application is particularly relevant in industrial contexts (Ammal et al., 2018).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels.

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs , and the future of imidazole compounds in drug development looks promising.

Properties

IUPAC Name

3-benzyl-2-oxo-1H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14(19)11-6-7-12-13(8-11)17(15(20)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVRYFRSXAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545364-61-1
Record name 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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